3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
“3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The key steps may include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxadiazole moiety: This step involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring.
Attachment of the ethylphenyl and trifluoromethylphenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling:
Medicine
Drug Development: The compound’s biological activity makes it a candidate for drug development, particularly in cancer and infectious diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of “3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cell surface receptors, leading to changes in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Oxadiazole Derivatives: Compounds with similar structures that exhibit antimicrobial and anti-inflammatory activities.
Uniqueness
The unique combination of the quinazoline and oxadiazole moieties, along with the ethylphenyl and trifluoromethylphenyl groups, gives “3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione” distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C26H19F3N4O3 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H19F3N4O3/c1-2-16-7-13-19(14-8-16)33-24(34)20-5-3-4-6-21(20)32(25(33)35)15-22-30-23(31-36-22)17-9-11-18(12-10-17)26(27,28)29/h3-14H,2,15H2,1H3 |
InChI Key |
VRBYQIBSQPLSQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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